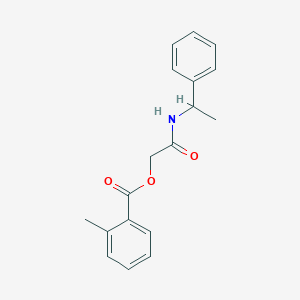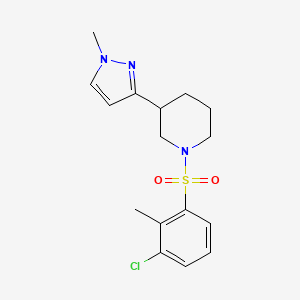![molecular formula C14H18N2O2 B2811453 N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide CAS No. 1311719-35-3](/img/structure/B2811453.png)
N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide is a chemical compound with the molecular formula C14H18N2O2. This compound is part of the cyanoacetamide family, which is known for its diverse biological activities and its utility in the synthesis of various heterocyclic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on C-2 of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano or carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include phenyl isothiocyanate, phenacyl bromide, and various amines . Reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or methanol .
Major Products
The major products formed from these reactions are often heterocyclic compounds with potential biological activities. For example, the reaction with phenyl isothiocyanate can yield thiazole derivatives .
Scientific Research Applications
N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with molecular targets through its cyano and carbonyl groups. These functional groups enable the compound to participate in various biochemical pathways, potentially leading to the formation of biologically active heterocyclic compounds .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-(cyanomethyl)-N-methyl-2-[4-(propan-2-yl)phenoxy]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to form a variety of heterocyclic compounds through condensation and substitution reactions sets it apart from other cyanoacetamides .
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-(4-propan-2-ylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-11(2)12-4-6-13(7-5-12)18-10-14(17)16(3)9-8-15/h4-7,11H,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVAUWJTJAFHPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N(C)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Methyl-2-[(4-methylphenyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2811370.png)
![6-Bromo-2-chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2811372.png)




![N-[(2-chlorophenyl)methyl]-N-(3,4-difluorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2811381.png)
![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1,2-dimethylpyrrole-3-carboxylic acid](/img/structure/B2811383.png)


![(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(4-fluorophenyl)acrylonitrile](/img/structure/B2811388.png)


![4-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2811393.png)
